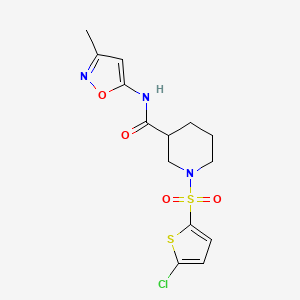

![molecular formula C14H11N3OS B2904881 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-54-3](/img/structure/B2904881.png)

3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

科学的研究の応用

Synthesis and Catalytic Applications

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are essential for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This approach is instrumental in creating lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrimidine analogs have identified potent inhibitors for uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase), providing insights for the rational design of new inhibitors. This research contributes to understanding how ligands bind to these enzymes, facilitating the development of therapeutic agents targeting specific cellular processes (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. Research in this area focuses on the synthesis and application of these derivatives in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting the significant potential of pyrimidine-based compounds in advancing material science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biomedical Applications

Pyrimidine derivatives have been explored for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research developments emphasize the synthesis of novel pyrimidine analogs and their potential as therapeutic agents. The versatility of pyrimidine compounds, coupled with detailed structure-activity relationships (SARs), suggests a promising avenue for drug discovery and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

作用機序

- Thieno[3,2-d]pyrimidines, a class of chemical compounds, have diverse biological activities. They often interact with enzymes, receptors, or other cellular components .

- For example, some thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), reducing tetrahydrofolate levels needed for RNA and DNA synthesis. This leads to cell death, making them potential anticancer agents .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Thieno[3,2-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Related thieno[3,2-d]pyrimidines have shown antitumor activity against several cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thieno[3,2-d]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide at different dosages in animal models have not been reported yet. Studies on related compounds suggest that dosage can significantly influence the observed effects .

Metabolic Pathways

Thieno[3,2-d]pyrimidines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYDWIVEJGBBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

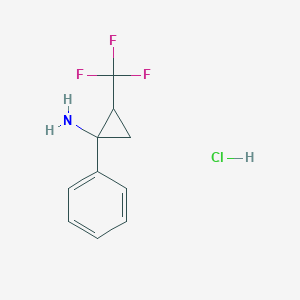

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

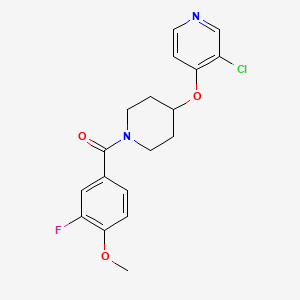

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

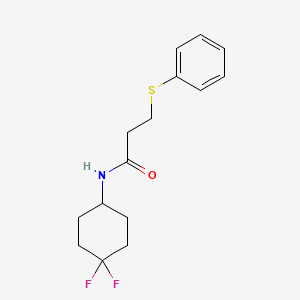

![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)